molecular formula C19H23NO4S B4894537 N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No.: B4894537
M. Wt: 361.5 g/mol
InChI Key: QAPADXWAIOWKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-acetylphenyl group, 4,5-dimethyl, and 2-propoxy moieties. The 4,5-dimethyl and 2-propoxy substituents likely enhance lipophilicity and influence conformational flexibility, which may modulate its interaction with biological targets or crystallization behavior compared to simpler derivatives.

Properties

IUPAC Name

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPADXWAIOWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves multi-step organic reactions One common route starts with the acetylation of 4-aminophenyl, followed by sulfonation to introduce the sulfonamide groupThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide with related compounds:

Compound Name Substituents Stability (UV-Vis) Biological Activity Key Findings References
This compound 4,5-dimethyl, 2-propoxy Not reported Not reported Predicted enhanced lipophilicity due to alkyl/ether groups.
N-(4-Acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide 2,4-dichloro, 5-methyl Stable in DMEM/DMSO (24 h) Not reported Chlorine substituents improve photostability; methyl enhances hydrophobicity .
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-methoxy Not reported Antibacterial, antioxidant Methoxy group enhances electron density, potentially aiding redox activity .
N-(4-Acetylphenyl)-2,5-dichlorobenzenesulfonamide 2,5-dichloro Not reported Cytotoxic (chalcone hybrids) Chlorine atoms increase electrophilicity, enabling chalcone synthesis .

Key Observations:

  • Lipophilicity and Solubility : The 4,5-dimethyl and 2-propoxy groups in the target compound likely increase lipophilicity compared to methoxy or chloro derivatives, which could affect membrane permeability and pharmacokinetics.
  • Stability : Chlorinated analogs (e.g., 2,4-dichloro-5-methyl) exhibit stability in biological media (DMEM/DMSO) over 24 hours, suggesting that electron-withdrawing groups may enhance photostability . The propoxy group’s ether linkage in the target compound may confer similar stability.
  • Reactivity : Dichloro-substituted sulfonamides serve as precursors for chalcone hybrids, indicating that electron-deficient aromatic rings facilitate condensation reactions . The dimethyl and propoxy substituents in the target compound may sterically hinder such reactions.

Crystallographic and Conformational Behavior

  • Methoxy and chloro derivatives have been structurally characterized via X-ray crystallography, revealing planar sulfonamide cores and hydrogen-bonded networks that stabilize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.